molecular formula C6H12ClN3 B13508165 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride

3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride

Cat. No.: B13508165
M. Wt: 161.63 g/mol
InChI Key: PHJQGPARAYHSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is a chemical compound that features a diazirine functional group. Diazirines are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This property makes them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Ultraviolet Light: Used for photoactivation to generate carbenes.

    Iodine and Triethylamine: Used in the oxidation step during synthesis.

Major Products Formed:

    Carbene Insertion Products: Formed when the reactive carbene inserts into various bonds.

Mechanism of Action

The primary mechanism of action for 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride involves the formation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling and crosslinking studies to investigate molecular interactions .

Comparison with Similar Compounds

Uniqueness: 3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is unique due to its specific structure, which combines the diazirine functional group with a pyrrolidine ring. This combination allows for specific interactions and applications in scientific research, particularly in the fields of photoaffinity labeling and crosslinking studies.

Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

3-(3-methyldiazirin-3-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-6(8-9-6)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H

InChI Key

PHJQGPARAYHSIM-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)C2CCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.